5-(thiophen-2-yl)-2H-tetrazole
Description
Significance of Thiophene-Tetrazole Hybrid Systems in Chemical Sciences
The strategic combination of distinct heterocyclic moieties into a single molecular framework is a widely employed tactic in medicinal chemistry to enhance pharmacological profiles. The hybridization of thiophene (B33073) and tetrazole rings is of particular interest as it can lead to compounds with improved biological and physicochemical properties. nih.gov
Overview of Tetrazole and Thiophene Scaffolds in Contemporary Academic Research
Both tetrazole and thiophene are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. nih.govbeilstein-journals.org
Tetrazole Scaffold: The tetrazole ring, a five-membered ring with four nitrogen atoms, has garnered significant attention in medicinal chemistry, despite not being found in natural products. lifechemicals.com Its unique physicochemical properties make it a versatile component in drug design. nih.gov A key feature of the tetrazole moiety is its role as a metabolically stable bioisostere of a carboxylic acid group. beilstein-journals.orglifechemicals.comresearchgate.netmdpi.com This substitution can improve a compound's lipophilicity, metabolic stability, and potency. beilstein-journals.org Tetrazoles are also used as surrogates for cis-amide bonds. lifechemicals.com Consequently, the tetrazole ring is present in over 20 marketed drugs with a wide array of biological activities, including antihypertensive, antibacterial, anticancer, and antiviral applications. beilstein-journals.orglifechemicals.comresearchgate.net The ability of its nitrogen atoms to coordinate with metal ions also makes it useful in materials science, such as in the construction of metal-organic frameworks. lifechemicals.com
Thiophene Scaffold: Thiophene is a five-membered aromatic ring containing a sulfur atom. It is a prominent pharmacophore in drug discovery, valued for its diverse biological attributes. nih.gov The thiophene nucleus is found in numerous FDA-approved drugs across various pharmacological classes, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic agents. nih.gov In the last decade, approximately seven drugs containing a thiophene moiety have received FDA approval, ranking it high among heterocyclic systems in new drug molecules. nih.gov The sulfur atom in the ring can influence the molecule's electronic properties and its ability to interact with biological targets. nih.gov However, the thiophene ring is also considered a "structural alert" in toxicology, as its metabolism, often via cytochrome P450-dependent pathways, can sometimes lead to reactive metabolites. acs.org This does not inherently mean all thiophene-containing drugs are toxic, as metabolic pathways and detoxification mechanisms play a crucial role. acs.org
Table 1: Selected Biological Activities of Thiophene and Tetrazole Scaffolds
| Scaffold | Reported Biological Activities |
|---|---|
| Thiophene | Anti-inflammatory, Anticancer, Antimicrobial, Antiviral, Antipsychotic, Anticonvulsant, Antioxidant nih.govnih.gov |
| Tetrazole | Anticancer, Antihypertensive, Antibacterial, Antiviral, Antifungal, Anti-inflammatory, Analgesic lifechemicals.comresearchgate.netresearchgate.netnih.gov |
Research Landscape of 5-(thiophen-2-yl)-2H-tetrazole and its Derivatives
The compound this compound (also known as 5-(2-thienyl)-2H-tetrazole) represents the direct linkage of the thiophene and tetrazole rings. nih.gov Research on this specific molecule and its derivatives explores the chemical, physical, and potential biological properties arising from this hybridization.
The synthesis of 5-substituted tetrazoles is well-established, often proceeding through the [3+2] cycloaddition of an azide (B81097) source with a nitrile. researchgate.net For this compound, this would typically involve thiophene-2-carbonitrile as a starting material. The subsequent N-substitution on the tetrazole ring can lead to either 1,5- or 2,5-disubstituted isomers, with the regioselectivity being a key aspect of synthetic studies. organic-chemistry.orgresearchgate.net
Studies on derivatives have begun to map out their potential. For instance, certain tetrazole-linked thiophene derivatives have been synthesized and evaluated for their antimicrobial activity, showing potential against bacteria such as S. aureus and S. pneumoniae. nih.gov Other research has focused on creating more complex molecules where the thiophene-tetrazole core is a building block for potential angiotensin-II receptor antagonists, similar in concept to the drug Losartan, which contains a biphenyl-tetrazole moiety. lifechemicals.comkfupm.edu.sa The exploration of these derivatives is part of a broader effort to generate libraries of novel compounds for high-throughput screening in drug discovery programs. beilstein-journals.org
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₄N₄S | PubChem nih.gov |
| Molecular Weight | 152.18 g/mol | PubChem nih.gov |
| IUPAC Name | 5-thiophen-2-yl-2H-tetrazole | PubChem nih.gov |
| CAS Number | 59541-58-1 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-thiophen-2-yl-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c1-2-4(10-3-1)5-6-8-9-7-5/h1-3H,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVLITRCMAVPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284473 | |
| Record name | 5-(Thiophen-2-yl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59541-58-1 | |
| Record name | 59541-58-1 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Thiophen-2-yl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(thiophen-2-yl)-2H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Ii. Advanced Synthetic Methodologies for 5 Thiophen 2 Yl 2h Tetrazole and Its Analogues
Cycloaddition Reactions for Tetrazole Ring Formation
The most fundamental approach to forming the tetrazole ring is through cycloaddition reactions, where a nitrile-containing substrate reacts with an azide (B81097) source.
The Huisgen [3+2] cycloaddition is a cornerstone for the synthesis of 5-substituted-1H-tetrazoles. scispace.com This reaction involves the treatment of an organonitrile with an azide, typically sodium azide, to form the tetrazole ring. For the synthesis of 5-(thiophen-2-yl)-2H-tetrazole, the most widely reported method involves the reaction between thiophene-2-carbonitrile and sodium azide. scispace.com This protocol is effective and forms the basis for numerous catalytic and modified synthetic routes. The reaction mechanism involves the 1,3-dipolar cycloaddition of the azide ion to the carbon-nitrogen triple bond of the nitrile. nih.gov
To improve reaction rates, yields, and conditions, various catalytic systems have been developed for the [3+2] cycloaddition.
Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O): A common and efficient catalyst for this transformation is Copper(II) sulfate pentahydrate. scispace.comscielo.br The reaction is typically performed in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (e.g., 120-140°C). scielo.br The copper(II) ion is believed to coordinate to the nitrile group, polarizing the C≡N bond and making it more susceptible to nucleophilic attack by the azide. This method can produce this compound in high yields, often between 92-95%.
PEG-400 with Bleaching Earth Clay: Green chemistry principles have led to the exploration of more environmentally benign catalytic systems. One such system employs Polyethylene glycol 400 (PEG-400) as a green solvent in conjunction with bleaching earth clay. researchgate.net This system has been used to facilitate the formation of tetrazole-thiophene hybrids, demonstrating good yields (>75%) under basic conditions (pH 12.5).
Other Metal Catalysts: Other metal complexes have also been shown to catalyze the formation of tetrazoles from organonitriles. For instance, Cobalt(II) complexes with specific ligands have been successfully used, representing some of the first examples of cobalt-catalyzed [3+2] cycloadditions for tetrazole synthesis under homogeneous conditions. researchgate.netacs.org Dinuclear Zn(II) complexes have also been shown to catalyze the reaction at lower temperatures. acs.org
Table 1: Catalytic Systems for [3+2] Cycloaddition of Thiophene-2-carbonitrile and Sodium Azide
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| CuSO₄·5H₂O | DMSO | 140 | 6-8 | 92-95 | |
| CuSO₄·5H₂O | DMSO | 120 | 5-8 | 94 | scispace.comscielo.br |
| PEG-400 / Bleaching Earth Clay | PEG-400 | - | - | >75 | |
| Co(II) Complex | Methanol | Reflux | - | - | acs.org |
Functionalization Strategies of Pre-formed Tetrazole Cores with Thiophene (B33073) Moieties
An alternative to building the tetrazole ring in the presence of the thiophene group is to introduce the thiophene moiety onto a pre-existing tetrazole scaffold. This approach is valuable for creating diverse analogues.
One strategy involves the N-acylation of amines with functionalized tetrazoles that act as latent active esters. acs.org For example, a pre-formed N-functionalized tetrazole can be activated and subsequently coupled with thiophene-2-ethylamine (B45403) to yield the desired amide-linked thiophene-tetrazole structure in good yield. acs.org Another method involves the reaction of a tetrazole derivative containing a reactive group, such as 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole, with a thiophene-containing nucleophile. nih.gov The reaction of this bromoacetyl-tetrazole with various thiocarbamoyl compounds leads to the formation of complex tetrazole-thiophene hybrids. nih.gov Furthermore, direct alkylation of an NH-tetrazole, such as 5-bromotetrazole, with a thiophene halide using a base like sodium hydride (NaH) can be used to link the two heterocyclic rings.
Microwave-Assisted Synthesis Methodologies for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. dntb.gov.uaorganic-chemistry.org The synthesis of this compound and its analogues has benefited significantly from this technology.
When the cycloaddition of thiophene-2-carbonitrile and sodium azide is performed under microwave irradiation (e.g., 300 W, 150°C), the reaction time can be dramatically reduced from several hours to as little as 30 minutes, while still achieving high yields (e.g., 89%). This efficiency is a key advantage for rapid library synthesis and process optimization. The use of heterogeneous copper-based catalysts in conjunction with controlled microwave heating has also been reported for the synthesis of 5-substituted 1H-tetrazoles, offering high yields in minutes and the advantage of catalyst recyclability. rsc.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional Heating (Solvent-Free) | 160 | 24 h | 40 | |
| Microwave Irradiation | 150 | 30 min | 89 |
Multicomponent Reaction (MCR) Strategies (e.g., Ugi-MCR)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a highly efficient route to complex molecules. nih.gov The Ugi-azide four-component reaction (UT-4CR) is particularly relevant for tetrazole synthesis. nih.govbeilstein-journals.org
This reaction typically involves an aldehyde, an amine, an isocyanide, and hydrazoic acid (or a surrogate like trimethylsilyl (B98337) azide) to produce α-aminomethyl tetrazoles. nih.govd-nb.info This strategy allows for the introduction of significant molecular diversity. beilstein-journals.org By selecting a thiophene-containing aldehyde or amine as one of the components, thiophene-tetrazole derivatives can be readily assembled. For instance, a synthetic route to tetrazole tetrahydrobenzo[b]thiophene derivatives has been developed that utilizes a Gewald synthesis followed by an Ugi MCR involving an aldehyde, an isocyanide, and an azide. researchgate.net The combination of the Ugi-azide reaction with subsequent metal-catalyzed cyclization steps has also been used to create highly complex hybrid structures incorporating thiophene and other heterocyclic moieties. beilstein-journals.orgd-nb.info
Metal-Free Synthesis Innovations for Thiophene-Tetrazole Derivatives
Concerns about the cost and toxicity of residual metals in pharmaceutical compounds have driven the development of metal-free synthetic methods. While many tetrazole syntheses rely on metal catalysts, innovations in metal-free chemistry are providing viable alternatives. acs.org
For the thiophene portion, metal-free approaches such as the reaction of 1,3-diynes with sodium sulfide (B99878) have been reported. researchgate.net Other methods for synthesizing thiophene derivatives without metals include the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active cyano ester in the presence of elemental sulfur and a base. nih.gov In the context of forming the tetrazole ring, organocatalysts are being explored. acs.org For example, 1,3-dipolar cycloaddition reactions to form heterocyclic rings can be achieved under metal-free conditions, such as reacting an oxime with an oxidant to generate a nitrile oxide in situ, which then reacts with a dipolarophile. rsc.org While a direct, one-pot metal-free synthesis of this compound is not yet widely established, these parallel developments in both thiophene and tetrazole synthesis pave the way for future innovations in creating these valuable compounds without reliance on metal catalysts. rsc.orgorganic-chemistry.org
Regioselectivity and Stereoselectivity Considerations in Thiophene-Tetrazole Synthesis
The synthesis of this compound and its analogues often involves complex chemical transformations where the control of regiochemistry and stereochemistry is paramount for obtaining the desired product with high purity and yield. These considerations are crucial, as the biological activity and material properties of the final compounds are highly dependent on their specific isomeric and spatial arrangement.
Regioselectivity
A primary challenge in the synthesis of N-substituted 5-aryl tetrazoles, including thiophene-containing analogues, is controlling the regioselectivity of N-substitution. The tetrazole ring possesses two distinct nitrogen atoms (N1 and N2) available for functionalization, leading to the potential formation of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazole. The alkylation or arylation of 5-(thiophen-2-yl)-1H-tetrazole can yield a mixture of these isomers, and the ratio is often influenced by the reaction conditions, the nature of the electrophile, and the catalyst employed. mdpi.comresearchgate.net
The [3+2] cycloaddition reaction is a foundational method for forming the tetrazole ring. uchicago.edu However, when using substituted reactants, such as in the reaction between aryl diazonium salts and diazoacetonitrile, the regiochemical outcome can be directed by the choice of metal cation. lookchem.com Research has demonstrated a metal cation-controlled switchable transformation that provides a direct route to either 2,5-disubstituted or 1,5-disubstituted cyano-tetrazoles from the same set of starting materials. lookchem.com For instance, silver-catalyzed cycloaddition reactions tend to favor the formation of 2,5-disubstituted tetrazoles. lookchem.comthieme.de
The table below summarizes findings on the regioselective synthesis of N-substituted tetrazoles, highlighting the reaction conditions that favor the formation of the 2,5-disubstituted isomer.
Table 1: Influence of Reaction Conditions on Regioselectivity in Tetrazole Synthesis
| Starting Materials | Catalyst/Reagent | Conditions | Product Isomer(s) | Observed Outcome/Ratio (2,5- vs 1,5-) | Reference |
|---|---|---|---|---|---|
| Aryl diazonium salt + Diazoacetonitrile | AgOAc, NaOAc | CH₃CN, -30°C, 12 h | 2,5-Disubstituted cyano-tetrazole | Single regioisomer reported | lookchem.com |
| Aryl diazonium salt + Diazoacetonitrile | NaOAc (No AgOAc) | CH₃CN, 0°C, 12 h | 1,5-Disubstituted cyano-tetrazole | Single regioisomer reported | lookchem.com |
| 5-Substituted-1H-tetrazole + N-Tosylhydrazone | Cs₂CO₃ | Microwave, 150°C, 20 min | 2,5-Disubstituted-2H-tetrazole | Highly regioselective for the 2,5-isomer | rsc.org |
| 5-Phenyl-1H-tetrazole + Aryl Boronic Acid | Cu₂O | High Temperature | Mixture of 1,5- and 2,5-isomers | Reaction was not fully regioselective | researchgate.net |
| Nitrile + Sodium Azide | Cobalt(II) Complex | DMSO, 110°C, 12 h | 5-Substituted-1H-tetrazole | Excellent yield, implies high regioselectivity in ring formation | nih.gov |
Stereoselectivity
Stereoselectivity is a critical consideration in the synthesis of thiophene-tetrazole analogues that contain one or more chiral centers. The development of asymmetric methods to control the three-dimensional arrangement of atoms is essential for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. wikipedia.org
The asymmetric synthesis of thiophene-derived compounds has been explored through various strategies, including the catalytic asymmetric dearomatization of the thiophene ring and the use of chiral auxiliaries. wikipedia.orgrsc.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. For example, chiral oxazolidinones and pseudoephedrine have been widely used as auxiliaries to direct stereoselective alkylation and aldol (B89426) reactions, establishing new contiguous stereocenters with high diastereoselectivity. wikipedia.org
In the context of thiophene-tetrazoles, a chiral auxiliary could be attached to the tetrazole nitrogen or a substituent on the thiophene ring. Subsequent reactions, such as an alkylation at a prochiral position, would proceed with a facial bias imposed by the auxiliary, leading to one diastereomer in excess. An example of this approach involves the diastereoselective reductive amination using a chiral auxiliary like (R)-(+)-tert-butanesulfinamide to synthesize chiral thiophene-based compounds. monash.edu Another powerful technique is the Ugi-azide three-component reaction, which can be employed to synthesize cyclic chiral imine substrates that are then converted into enantiopure tetrazole products. researchgate.net
The table below provides illustrative examples of how stereoselectivity can be achieved in the synthesis of chiral heterocyclic compounds, a principle directly applicable to thiophene-tetrazole analogues.
Table 2: Examples of Stereoselective Synthetic Methods
| Reaction Type | Substrate | Chiral Controller | Key Reagent | Stereochemical Outcome | Reference |
|---|---|---|---|---|---|
| Asymmetric Alkylation | N-Acyloxazolidinone | Chiral Oxazolidinone Auxiliary | LDA, Alkyl Halide | High diastereoselectivity | wikipedia.org |
| Asymmetric Aldol Reaction | N-Acyloxazolidinone | Chiral Oxazolidinone Auxiliary | Dibutylboron triflate, Aldehyde | Establishes two contiguous stereocenters with high diastereoselectivity | wikipedia.org |
| Asymmetric Alkylation | N-Acylpseudoephedrine amide | Pseudoephedrine Auxiliary | LDA, Alkyl Halide | Product is syn to the methyl and anti to the hydroxyl group of the auxiliary | wikipedia.org |
| Asymmetric Hydrogenation | Prochiral Alkene | Chiral Transition Metal Catalyst (e.g., Rhodium-based) | H₂ | High enantiomeric excess (e.e.) | numberanalytics.com |
| Ugi-Azide Reaction | Cyclic Imine | Chiral substrate | Isocyanide, Azide | Generation of enantiopure heterocycles | researchgate.net |
Iii. Comprehensive Structural Elucidation and Advanced Computational Chemistry Studies
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the structural integrity of newly synthesized 5-(thiophen-2-yl)-2H-tetrazole and its derivatives. Each technique offers unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.
¹H NMR: In the proton NMR spectrum, the protons of the thiophene (B33073) ring typically appear in the aromatic region. For the parent compound, 5-(thiophen-2-yl)-1H-tetrazole, the thiophene protons have been reported as a multiplet in the range of δ 7.02-7.82 ppm. rsc.org The N-H proton of the tetrazole ring is often observed as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. For instance, in a study of 5-(thiophen-2-yl)-1H-tetrazole, a broad singlet corresponding to the NH proton was observed at δ 6.33 ppm in CDCl₃. rsc.org
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom of the tetrazole ring (C-5) is characteristically found at approximately δ 150–160 ppm. The carbons of the thiophene ring resonate in the range of δ 120–140 ppm. For 5-(thiophen-2-yl)-1H-tetrazole, the reported ¹³C NMR chemical shifts in CDCl₃ are δ 163.2, 143.5, 129.6, 128.6, and 128.1 ppm. rsc.org
2D NMR: While specific 2D NMR data for the parent compound is not extensively detailed in the provided results, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals of the thiophene ring and confirming the connectivity between the two heterocyclic rings.
Interactive Data Table: NMR Spectral Data for 5-(thiophen-2-yl)-1H-tetrazole
| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |
| ¹H | 7.82 | d, J = 7.8 Hz | CDCl₃ | rsc.org |
| ¹H | 7.65 | d, J = 8.6 Hz | CDCl₃ | rsc.org |
| ¹H | 7.02-7.06 | m | CDCl₃ | rsc.org |
| ¹H | 6.33 | s | CDCl₃ | rsc.org |
| ¹³C | 163.2 | - | CDCl₃ | rsc.org |
| ¹³C | 143.5 | - | CDCl₃ | rsc.org |
| ¹³C | 129.6 | - | CDCl₃ | rsc.org |
| ¹³C | 128.6 | - | CDCl₃ | rsc.org |
| ¹³C | 128.1 | - | CDCl₃ | rsc.org |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, the IR spectrum shows several key absorption bands. The C=N stretching vibrations within the tetrazole ring are typically observed near 1600 cm⁻¹. The thiophene ring exhibits characteristic C–S stretching vibrations in the region of 600–700 cm⁻¹. For 5-(thiophen-2-yl)-1H-tetrazole, a range of absorption bands have been reported, including those at 3109, 3074, 2974, 2891, 2780, 2722, 2628, 2569, 2500, 2456, 1830, 1595, 1503, 1411, 1233, 1139, 1046, 962, 853, 740, and 719 cm⁻¹. scispace.com
Interactive Data Table: Key IR Absorption Bands for 5-(thiophen-2-yl)-1H-tetrazole
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~1600 | C=N stretch (tetrazole) | |
| 600-700 | C-S stretch (thiophene) | |
| 3109-2456 | Various N-H and C-H stretches | scispace.com |
| 1595, 1503 | Aromatic C=C stretches | scispace.com |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ is expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (152.18 g/mol ). nih.gov A common fragmentation pathway for 5-substituted tetrazoles involves the loss of a nitrogen molecule (N₂), which is a characteristic feature. colab.wslifesciencesite.com In some cases, the elimination of HN₃ can also be observed. lifesciencesite.com High-resolution mass spectrometry (HRMS) is crucial for determining the exact elemental composition of the molecule and its fragments. nih.gov
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z | Reference |
| [M+H]⁺ | 153.02295 | uni.lu |
| [M+Na]⁺ | 175.00489 | uni.lu |
| [M-H]⁻ | 151.00839 | uni.lu |
| [M]⁺ | 152.01512 | uni.lu |
UV-Visible (UV-Vis) Spectroscopy and Theoretical Prediction of Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. ubbcluj.rosci-hub.se The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. ubbcluj.ro The UV-Vis spectrum of a tetrazole derivative can exhibit absorption bands corresponding to n → π* and π → π* transitions. nih.gov For a related compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, experimental and theoretical studies have identified multiple absorption bands in the UV region. mdpi.com Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic transitions and compare them with the experimental spectrum, providing a deeper understanding of the electronic structure. mdpi.com The interaction of tetrazole derivatives with DNA has been studied using UV-Vis spectroscopy, where changes in the absorption spectrum upon binding can indicate the formation of a stable complex. researchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies (IR spectra), and calculate NMR chemical shifts, providing a theoretical counterpart to experimental data. researchgate.net For instance, the B3LYP functional with a suitable basis set is commonly used for such calculations on heterocyclic compounds. researchgate.netacs.org DFT can also be used to determine other important properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for understanding the molecule's reactivity and electronic transitions. researchgate.net The calculated results are often in good agreement with experimental findings, thus validating the experimental data and providing a more profound insight into the molecule's properties. researchgate.net The computational method DFT/B3LYP has been utilized to calculate the electronic properties of tetrazole-based hybrids. nih.gov
Molecular Geometry Optimization and Conformational Flexibility Analysis
Computational methods, particularly Density Functional Theory (DFT), are employed to determine the most stable three-dimensional arrangement of atoms in this compound. These calculations optimize the molecular geometry by finding the lowest energy conformation.
Studies on analogous compounds, such as 5-(benzo[b]thiophen-2-yl)-2H-tetrazole, have utilized single-crystal X-ray analysis to experimentally determine molecular geometries. These studies reveal that the tetrazole ring is typically planar. The dihedral angle, which describes the rotation between the tetrazole and thiophene rings, is a key parameter in conformational analysis. In related structures, this angle has been observed to range from 60.94° to 88.81°, indicating significant steric and electronic influences on the molecule's preferred shape. For the closely related 1-phenyl-5-(thiophen-2-yl)-1H-tetrazole, X-ray diffraction shows it crystallizes in the monoclinic crystal system with the space group P21/n. researchgate.net
Table 1: Selected Bond Lengths and Angles for Tetrazole and Thiophene Derivatives from Computational Studies
| Parameter | Bond/Angle | Calculated Value (DFT) | Experimental Value (X-ray) |
| Bond Length | C=N (tetrazole) | ~1.33 Å | Varies with substitution |
| Bond Length | N-N (tetrazole) | ~1.35 Å | Varies with substitution |
| Bond Length | C-S (thiophene) | ~1.72 Å | Varies with substitution |
| Bond Length | C=C (thiophene) | ~1.37 Å | Varies with substitution |
| Dihedral Angle | Thiophene-Tetrazole | Varies | 60.94–88.81° (for benzo[b]thiophene analog) |
Note: The values presented are generalized from studies on similar compounds and may vary for this compound itself.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Localization)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, DFT calculations at the B3LYP/6-311++G** level predict the localization of these orbitals. Typically, the HOMO is found to be localized on the electron-rich thiophene ring. This suggests that the thiophene moiety is the likely site for electrophilic attack. Conversely, the LUMO is generally localized on the electron-deficient tetrazole ring, indicating it as the probable site for nucleophilic attack.
The HOMO-LUMO gap is a critical parameter for assessing the electronic properties and reactivity of the molecule. A smaller gap implies higher reactivity. Studies on oligomers of thiophene have established a quantitative relationship between the HOMO-LUMO gap and other electronic properties. rsc.org In related tetrazole derivatives, the introduction of different substituents can modulate the HOMO-LUMO gap, thereby fine-tuning the molecule's electronic behavior. For instance, electron-donating groups tend to increase the HOMO-LUMO gap. unibo.it
Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap
| Molecular Orbital | Energy (eV) | Localization |
| HOMO | Varies | Thiophene Ring |
| LUMO | Varies | Tetrazole Ring |
| HOMO-LUMO Gap (ΔE) | Varies | - |
Note: Specific energy values require dedicated computational studies on this compound.
Vibrational Frequency Analysis and Spectroscopic Correlation
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations of vibrational frequencies are instrumental in assigning the observed spectral bands to specific molecular motions.
For thiophene-containing compounds, characteristic C–S stretching vibrations are typically observed in the range of 600–700 cm⁻¹. The tetrazole ring exhibits characteristic C=N stretching vibrations near 1600 cm⁻¹. In a related compound, 4-allyl-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-one, C=C stretching vibrations of the ring were reported in the 1625-1430 cm⁻¹ region. researchgate.net
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is another powerful tool for structural elucidation. For this compound, the protons on the thiophene ring are expected to resonate in the δ 6.8–7.5 ppm range. The NH proton of the tetrazole ring, if unsubstituted, typically appears as a broad singlet at a much higher chemical shift, around δ 13–14 ppm. In one specific instance, the ¹H NMR spectrum in CDCl₃ showed a doublet at δ 7.65 ppm for a thiophene proton and a singlet at δ 8.20 ppm for a tetrazole proton.
Theoretical calculations of vibrational frequencies and NMR chemical shifts, often performed using DFT methods, generally show good agreement with experimental data, aiding in the definitive assignment of spectral features. researchgate.net
Table 3: Characteristic Vibrational Frequencies and NMR Chemical Shifts
| Spectroscopic Technique | Functional Group/Proton | Experimental Range (cm⁻¹ or ppm) |
| FT-IR | C–S stretch (thiophene) | 600–700 cm⁻¹ |
| FT-IR | C=N stretch (tetrazole) | ~1600 cm⁻¹ |
| ¹H NMR | Thiophene-H | δ 6.8–7.5 ppm |
| ¹H NMR | Tetrazole-NH | δ 13–14 ppm |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides insights into the bonding and electronic structure of a molecule in terms of localized orbitals. It examines charge transfer interactions between filled donor and empty acceptor orbitals, which are indicative of delocalization and hyperconjugation effects that contribute to molecular stability.
Tautomeric Equilibrium Investigations (e.g., Thione-Thiol Tautomerism)
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For tetrazoles, 1H- and 2H-tautomers are possible. The position of this equilibrium can be significantly influenced by the surrounding environment. sci-hub.se In the gas phase, the 2H-tautomer is generally the more stable form. sci-hub.seresearchgate.net However, in polar solvents, the more polar 1H-tautomer tends to predominate. sci-hub.seresearchgate.net The nature of the substituent at the 5-position of the tetrazole ring also plays a role in the tautomeric equilibrium. researchgate.net
For related heterocyclic compounds containing a thione group, such as 5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione, thione-thiol tautomerism is a key consideration. researchgate.netkastamonu.edu.tr Theoretical studies on such systems have investigated both direct and solvent-assisted proton transfer mechanisms. researchgate.net These studies often employ computational methods to calculate the relative energies of the tautomers in different environments. itu.edu.tr While this compound itself does not exhibit thione-thiol tautomerism, the principles of tautomeric investigations in similar heterocyclic systems are relevant.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. These methods are invaluable in drug discovery and materials science for understanding intermolecular interactions.
Ligand-Protein Interaction Analysis
Molecular docking studies have been employed to investigate the interactions of this compound derivatives with various biological targets. These studies can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
For example, derivatives of this compound have been docked into the active sites of proteins to explore their potential as antimicrobial or anticancer agents. semanticscholar.orgtjnpr.org In one study, a pyrazolylpyrazoline-clubbed tetrazole derivative showed a good docking score and was found to fit well into the active site of the InhA enzyme from Mycobacterium tuberculosis. semanticscholar.org Another study identified a tetrazole derivative as a potential inhibitor of the EthR protein, also from Mycobacterium tuberculosis, through a two-step molecular docking process. nih.gov
These computational approaches are instrumental in guiding the design of new compounds with enhanced biological activity by providing a rational basis for structural modifications. unife.it
Elucidation of Receptor Binding Mechanisms
The therapeutic potential of tetrazole derivatives, including this compound, is intrinsically linked to their ability to interact with specific biological targets. The high nitrogen content and unique electronic properties of the tetrazole ring facilitate a variety of binding interactions within receptor active sites. rug.nl The planar structure of the tetrazole ring, along with its similar pKa to carboxylic acids, allows it to act as a bioisostere, mimicking the interactions of a carboxyl group with receptor recognition sites. rug.nl
Derivatives of this compound have shown affinity for various receptors, suggesting that the parent compound may operate through similar biochemical pathways. The sulfonamide group, when incorporated into related structures, can form hydrogen bonds within active sites, potentially leading to the inhibition of enzymatic activity or modulation of receptor functions. evitachem.com The dense arrangement of nitrogen atoms in the tetrazole ring provides multiple opportunities for hydrogen bond formation with receptor sites, which can contribute to enhanced binding affinity. rug.nl
Molecular docking studies are crucial in elucidating these binding mechanisms. For instance, research on tetrazole-containing compounds has explored their potential as inhibitors of various enzymes and receptors. ontosight.ai These computational models help to visualize and predict how the thiophene and tetrazole rings, along with any substituents, orient themselves within a receptor's binding pocket to achieve a stable and inhibitory conformation. The combination of the tetrazole and thiophene moieties in this compound confers specific physicochemical properties, such as lipophilicity, which are critical for its potential biological activity and ability to engage in various intermolecular interactions. ontosight.ai
| Receptor/Enzyme Target Class | Potential Interaction Type | Significance |
| Various enzymes and receptors | Inhibition | Thiophene derivatives show high affinity, suggesting similar pathways for this compound. |
| Enzyme active sites | Hydrogen bonding | The sulfonamide group in related compounds can form hydrogen bonds, leading to enzyme inhibition. evitachem.com |
| Receptor recognition sites | Hydrogen bonding | The high nitrogen content of the tetrazole ring enhances binding affinity. rug.nl |
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions and Crystal Packing
For derivatives of this compound, Hirshfeld surface analysis has been employed to characterize the contributions of various intermolecular forces. researchgate.net In the crystal structure of a related compound, 1-phenyl-5-(thiophen-2-yl)-1H-tetrazole, this analysis revealed that N–H···H–N interactions were the most significant contributors to the crystal packing, accounting for 30.7% of the total interactions. researchgate.net
The analysis generates a three-dimensional surface around a molecule, color-coded to represent the types and distances of intermolecular contacts. This visual representation, along with two-dimensional fingerprint plots, allows for a detailed breakdown of the interactions. For instance, in the crystal structure of 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-Yl]-4-Methoxy-Biphenyl-2-Carbaldehyde, the crystal packing is stabilized by C-H···O and C-H···F hydrogen bonds, as well as π-π and C-O···π interactions. scirp.org Hirshfeld surface analysis of thiophene derivatives has also been used to investigate weak C-H···O intramolecular interactions that consolidate the molecular structure. nih.gov
The following table summarizes the types of intermolecular contacts and their percentage contributions as determined by Hirshfeld surface analysis for related tetrazole and thiophene compounds. This data highlights the diversity of interactions that govern the crystal packing of these molecules.
| Interaction Type | Percentage Contribution (Example from related compounds) | Description |
| N–H···H–N | 30.7% researchgate.net | Interactions between nitrogen and hydrogen atoms on adjacent molecules. |
| C-H···O/N | Variable | Hydrogen bonding involving a carbon-hydrogen donor and an oxygen or nitrogen acceptor. |
| C-H···F | Variable scirp.org | Weak hydrogen bonds involving fluorine atoms. |
| π-π stacking | Variable scirp.org | Interactions between the electron clouds of aromatic rings. |
| C-O···π | Variable scirp.org | Interactions between a carbonyl oxygen and a π-system. |
| H···H | Variable | Contacts between hydrogen atoms on neighboring molecules. |
| S···H/C | Variable | Interactions involving the sulfur atom of the thiophene ring. |
Iv. Preclinical Biological Activity and Pharmacological Potential of 5 Thiophen 2 Yl 2h Tetrazole Derivatives
Antimicrobial Research Applications
Derivatives of 5-(thiophen-2-yl)-2H-tetrazole have demonstrated significant potential in combating a variety of microbial pathogens, including bacteria, fungi, and mycobacteria.
Antibacterial Activity Profiles (In vitro against Gram-positive and Gram-negative Strains)
The antibacterial properties of 5-(thiophen-2-yl)-1H-tetrazole and its derivatives have been evaluated against a range of both Gram-positive and Gram-negative bacterial strains. researchgate.netscispace.com In one study, 5-(thiophen-2-yl)-1H-tetrazole demonstrated a broad spectrum of bactericidal activity, proving effective against all tested strains with Minimum Inhibitory Concentrations (MICs) ranging from 0.62 mg/ml to 1.25 mg/ml. researchgate.netscispace.com This was in contrast to its oxime derivative, which only showed activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. researchgate.netscispace.com
Further research into related structures, such as 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles, has also yielded promising results. nih.gov For instance, certain piperazine (B1678402) derivatives exhibited high activity against Gram-positive bacteria. nih.gov Specifically, N,N'-disubstituted thiourea (B124793) derivatives and their cyclized analogues showed comparable activity against Gram-positive strains but were largely inactive against Gram-negative bacteria. nih.gov The antibacterial efficacy of some N-Mannich base derivatives of oxadiazoles (B1248032) was found to be dependent on the nature of the aminomethyl substituents. nih.gov
A separate investigation into bis-pyrazoline derivatives containing a thiophene (B33073) moiety highlighted two compounds that exhibited better antibacterial activity than the standard drugs Gentamicin and Tetracycline. researchgate.net The antibacterial activity of these derivatives was assessed using the disk diffusion method against two Gram-positive and two Gram-negative bacteria. researchgate.net
Table 1: In vitro Antibacterial Activity of 5-(thiophen-2-yl)-1H-tetrazole
| Bacterial Strain | Type | MIC (mg/mL) | Reference |
|---|---|---|---|
| Escherichia coli R | Gram-negative | 1.25 | scispace.com |
| Pseudomonas aeruginosa R | Gram-negative | 0.62 | scispace.com |
| Staphylococcus aureus R | Gram-positive | 2.5 | scispace.com |
| Bacillus subtilis R | Gram-positive | 2.5 | scispace.com |
| E. coli A | Gram-negative | 1.25 | scispace.com |
| P. aeruginosa A | Gram-negative | 0.62 | scispace.com |
| S. aureus A | Gram-positive | 1.25 | scispace.com |
| Streptococcus spp A | Gram-positive | 1.25 | scispace.com |
Antifungal Efficacy Studies (In vitro against Fungal Pathogens)
The antifungal potential of this compound derivatives has been explored against various fungal pathogens. nih.govnih.gov A series of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized and evaluated for their antifungal activity against Candida albicans and Aspergillus niger. nih.gov These compounds were designed as analogues of fluconazole, a common antifungal medication. nih.gov
In a different study, new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles were tested against the yeast-like pathogenic fungus Candida albicans. nih.gov While many of the synthesized compounds showed varying degrees of antibacterial activity, none were found to be significantly active against C. albicans. nih.gov However, some piperazine derivatives did exhibit marginal activity. nih.gov
Another study focused on 2,2':5',2"-terthiophene derivatives and their photoactivated antifungal activity against the dermatophyte Microsporum cookei. nih.gov When activated by UV-A light, these compounds significantly reduced the growth of the fungus. nih.gov The most active compounds in this series were 3'-methoxy-2,2':5',2"-terthiophene and 3'-methylthio-2,2':5',2"-terthiophene. nih.gov
Table 2: Antifungal Activity of Phenyl(2H-tetrazol-5-yl)methanamine Derivatives
| Compound | Test Organism | Activity | Reference |
|---|---|---|---|
| Novel phenyl(2H-tetrazol-5-yl)methanamine derivatives | Candida albicans | Evaluated | nih.gov |
| Novel phenyl(2H-tetrazol-5-yl)methanamine derivatives | Aspergillus niger | Evaluated | nih.gov |
Antitubercular Investigations (e.g., against Mycobacterium tuberculosis H37Rv)
Research into the antitubercular properties of thiophene-containing compounds has shown promise. One study investigated the anti-tuberculosis activity of 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol against Mycobacterium bovis. zsmu.edu.ua The results indicated that this compound, at concentrations of 0.1%, 0.5%, and 1.0%, inhibited the growth of the pathogenic strain, demonstrating a tuberculostatic effect. zsmu.edu.ua
In a broader context, various thiazolidinone derivatives containing a thiophene moiety have been evaluated for their activity against Mycobacterium tuberculosis H37Rv. mdpi.com These compounds inhibited the mycobacterium at concentrations ranging from 12.5 to 50 µg/mL. mdpi.com The synthesis of other heterocyclic compounds containing the 1,3,4-thiadiazole (B1197879) ring linked to fluoroquinolones has also been undertaken, with selected compounds showing moderate in vitro antitubercular activity against the H37Rv strain. nih.gov
Table 3: Antitubercular Activity of Thiophene Derivatives
| Compound | Test Organism | Activity | Reference |
|---|---|---|---|
| 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | Mycobacterium bovis | Tuberculostatic effect at 0.1%, 0.5%, and 1.0% concentrations | zsmu.edu.ua |
| Thiazolidin-4-one derivatives with thiophene moiety | Mycobacterium tuberculosis H37Rv | MIC ranging from 12.5 to 50 µg/mL | mdpi.com |
| 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives | Mycobacterium tuberculosis H37Rv | Moderate activity with MIC of 10 µg/mL for selected compounds | nih.gov |
Anti-inflammatory Research
The anti-inflammatory potential of this compound derivatives has been investigated through their ability to inhibit key enzymes and modulate inflammatory signaling molecules.
Cyclooxygenase (COX) Enzyme Inhibition Studies (COX-1 and COX-2 Selectivity)
Derivatives of thiophene have been a focus of research for their potential as selective cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov A series of novel 5-substituted 1H-tetrazoles were synthesized and evaluated for their in vitro inhibitory potency and selectivity for COX-1 and COX-2. nih.gov While these tetrazole derivatives, which included a methylsulfonyl or sulfonamide group, showed only low inhibitory potency for COX-2 (with the most potent having IC50 values of 6 and 7 μM), they all displayed IC50 values greater than 100 μM for COX-1, indicating high selectivity for COX-2. nih.gov
Other studies on thiophene derivatives have also reported selective COX-2 inhibition. For example, some 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives were identified as selective COX-2 inhibitors with IC50 values in the range of 0.31–1.40 µM. nih.gov The development of dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX) is another area of interest, as this could block two major pathways in the inflammatory cascade. frontiersin.orgd-nb.info
Table 4: COX Inhibitory Activity of 5-Substituted 1H-Tetrazoles
| Compound Type | Target Enzyme | IC50 | Selectivity | Reference |
|---|---|---|---|---|
| 5-substituted 1H-tetrazoles with methylsulfonyl or sulfonamide group | COX-2 | 6 and 7 µM (most potent) | High selectivity over COX-1 | nih.gov |
| 5-substituted 1H-tetrazoles | COX-1 | > 100 µM | nih.gov |
Modulation of Inflammatory Cytokines (e.g., TNF-α, IL-6)
The anti-inflammatory effects of thiophene derivatives can also be attributed to their ability to modulate the production of pro-inflammatory cytokines. Research has shown that certain methoxy-substituted thiophene derivatives can negatively regulate the expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8) following inflammation induced by lipopolysaccharide (LPS) in THP-1 monocytes. nih.gov This effect was observed at a concentration of 10 µM and was linked to the inhibition of the ERK, p38, and NF-ĸB signaling pathways. nih.gov
Anticancer Research Applications
The quest for more effective and selective anticancer agents has led to the exploration of diverse chemical structures, including those based on the this compound core. These derivatives have demonstrated notable potential in preclinical cancer research through various mechanisms of action.
A fundamental aspect of anticancer drug discovery involves evaluating the cytotoxic effects of new compounds against a panel of human cancer cell lines. Derivatives of this compound have been subjected to these assays, with studies reporting their activity against cell lines representing various cancers, including colon (HT-29), prostate (PC-3), breast (MCF-7), and liver (Hep G2). nih.govmdpi.com
For instance, novel pyrrolo[2,3-d]pyrimidine derivatives incorporating a urea (B33335) moiety have been synthesized and tested for their anticancer activity. nih.gov One such compound, 10a , was found to be the most potent derivative against PC-3 prostate cancer cells, with an IC₅₀ value of 0.19 µM. nih.gov Another compound, 10b , showed strong cytotoxic activity against MCF-7 breast cancer cells with an IC₅₀ value of 1.66 µM. nih.gov Furthermore, compound 9e displayed notable cytotoxicity against the A549 lung cancer cell line with an IC₅₀ of 4.55 µM. nih.gov
Similarly, a series of 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines were evaluated for their in vitro antiproliferative activities against breast (MCF-7) and liver (HepG2) cancer cells. mdpi.com The results highlighted several compounds with significant cytotoxic effects, which were further investigated for their apoptotic potential. mdpi.com
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 10a | PC-3 (Prostate) | 0.19 | nih.gov |
| 10b | MCF-7 (Breast) | 1.66 | nih.gov |
| 9e | A549 (Lung) | 4.55 | nih.gov |
Beyond initial cytotoxicity screenings, research has delved into the mechanisms by which these tetrazole derivatives exert their antiproliferative effects. Studies suggest that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov
For example, flow cytometry analysis of cancer cells treated with potent pyrrolo[2,3-d]pyrimidine derivatives revealed a significant increase in the population of late apoptotic cells. nih.gov These compounds were also found to cause cell cycle arrest at different phases, thereby halting cell division. nih.gov Western blot analysis further confirmed that these derivatives induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov Specifically, compound 9e was shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax, alongside elevating levels of cleaved caspases-9 and -3, and PARP. nih.gov
Tubulin, a critical component of the cellular cytoskeleton, is a well-established target for anticancer drugs. nih.gov Compounds that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to mitotic arrest and subsequent cell death. nih.gov The this compound scaffold has been utilized in the design of new tubulin polymerization inhibitors.
Researchers have identified that the tetrazole ring can act as a bioisosteric replacement for the olefin bridge found in natural tubulin inhibitors like combretastatin (B1194345) A-4 (CA-4), ensuring a specific conformation that facilitates binding to the colchicine (B1669291) site on β-tubulin. mdpi.com A new family of tetrazole derivatives demonstrated significant antimitotic effects against a broad panel of cancer cells, particularly glioblastoma. nih.gov These compounds were shown to inhibit tubulin polymerization, disrupt the microtubule network, and cause mitotic arrest, ultimately leading to apoptosis. nih.govmdpi.com
Other Significant Biological Activities
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.govnih.gov The search for new, effective, and less toxic treatments is a global health priority. nih.govmui.ac.ir Thiophene-containing heterocyclic compounds have emerged as a promising area of investigation for antileishmanial drug discovery. nih.govnih.govmui.ac.ir
Derivatives based on a 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole core have been synthesized and evaluated for their activity against Leishmania major promastigotes. nih.gov In one study, a derivative containing a methylimidazole group, 6e , was identified as the most potent compound, with IC₅₀ values of 11.2 µg/mL and 7.1 µg/mL after 24 and 48 hours, respectively. nih.gov This activity was significantly greater than the standard drug, Glucantime. nih.gov Another study investigated the 2-amino-thiophenic derivative SB-200 , which was effective at inhibiting the growth of Leishmania braziliensis, Leishmania major, and Leishmania infantum promastigotes with IC₅₀ values of 4.25 µM, 4.65 µM, and 3.96 µM, respectively. nih.gov
| Compound | Leishmania Species | Activity (IC₅₀) | Time Point | Reference |
|---|---|---|---|---|
| 6e | L. major (promastigotes) | 11.2 µg/mL | 24h | nih.gov |
| 7.1 µg/mL | 48h | |||
| SB-200 | L. braziliensis (promastigotes) | 4.25 µM | - | nih.gov |
| L. major (promastigotes) | 4.65 µM | - | ||
| L. infantum (promastigotes) | 3.96 µM | - |
V. Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Substituents on Biological Potency and Selectivity
The introduction of substituents onto the thiophene (B33073) or an associated phenyl ring in thiophenyl-tetrazole scaffolds can dramatically alter their biological efficacy and target specificity. vu.edu.au The nature and position of these substituents play a pivotal role in modulating the electronic and steric properties of the molecule, thereby influencing its binding affinity to receptors or enzymes. benthamdirect.com
Influence of Electron-Withdrawing and Electron-Donating Groups
The electronic properties of substituents have a significant impact on the biological activity of thiophenyl-tetrazole derivatives. Generally, electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density within the aromatic rings, which can affect how the molecule interacts with its biological target. studypug.com
In many heterocyclic compounds, including those with thiophene and tetrazole moieties, the presence of EWGs such as nitro (-NO2), cyano (-CN), and halogens (e.g., -F, -Cl) can enhance biological potency. mdpi.comresearchgate.net For instance, studies on various tetrazole derivatives have shown that compounds bearing EWGs often exhibit superior anticancer activity compared to those with EDGs. vu.edu.au EWGs can increase the electrophilicity of the molecule, potentially leading to stronger interactions with nucleophilic residues in a biological target. studypug.com For example, in a series of 1,5-diaryl-1,2,3,4-tetrazoles, the introduction of an EWG like a fluorine or chlorine atom to a phenyl ring at the C-5 position led to an increase or little change in antiproliferative activity. nih.gov
Conversely, electron-donating groups, such as alkoxy (-OR) and alkyl (-R) groups, can also positively influence activity, though their effect is highly context-dependent. studypug.com In some cases, EDGs can enhance binding by increasing the electron density of the aromatic system, which may be favorable for certain types of interactions, like π-π stacking. acs.org For example, in a series of tetrazole-quinolone hybrids, a methoxy (B1213986) group (an EDG) at a specific position resulted in improved anticancer activity. vu.edu.au However, in other instances, the introduction of a strong EDG like a methoxy group has been shown to cause a significant decrease in potency. nih.gov
The following table summarizes the observed effects of various substituent groups on the biological activity of related heterocyclic compounds.
| Substituent Type | Example Groups | General Effect on Potency | Reference |
| Electron-Withdrawing | -NO₂, -CN, -F, -Cl | Often enhances activity | vu.edu.aumdpi.com |
| Electron-Donating | -OCH₃, -CH₃ | Can enhance or decrease activity depending on the scaffold and target | vu.edu.aunih.gov |
Positional Isomer Effects on Activity
The position of a substituent on the thiophene or an associated aromatic ring is a critical determinant of biological activity. Even minor shifts in substituent placement can lead to significant changes in potency and selectivity due to altered steric and electronic interactions with the target binding site.
For example, in studies of 1,5-diaryl tetrazoles, the position of substituents on a phenyl ring attached to the tetrazole core was found to be crucial. nih.gov Specifically, compounds with a 4-ethoxyphenyl group at either the N-1 or C-5 position of the tetrazole ring demonstrated the highest antiproliferative activity. nih.gov This suggests that the specific geometry and electronic distribution afforded by this substitution pattern are optimal for interaction with the biological target, in this case, tubulin. nih.gov
Furthermore, the activity of N-[2-(1H-tetrazol-5-yl)phenyl]amido derivatives was significantly affected by the position of the tetrazolyl group. Changing the position of this group resulted in a substantial reduction in the compound's agonistic activity at the GPR35 receptor. nih.gov This highlights the importance of the spatial arrangement of the key pharmacophoric elements for effective receptor activation.
In another example, the antibacterial activity of 5-(thiophen-2-yl)-1H-tetrazole was found to be greater than its oxime derivative, thiophene-2-carbaldehyde, indicating that the tetrazole moiety itself and its position relative to the thiophene ring are key for its broader spectrum of activity. ej-chem.org
Bioisosteric Replacement Strategies Involving Thiophene and Tetrazole Moieties
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties to produce broadly similar biological properties, is a cornerstone of medicinal chemistry. wikipedia.org Both the thiophene and tetrazole moieties are frequently employed as bioisosteres in drug design. nih.govtandfonline.com
The thiophene ring is often used as a bioisosteric replacement for a phenyl ring. nih.govresearchgate.net This substitution can lead to improved physicochemical properties, metabolic stability, and binding affinity. nih.gov For instance, replacing a phenyl ring with a thiophene ring can alter the molecule's lipophilicity and electronic distribution, potentially enhancing its interaction with the biological target. nih.gov However, this replacement is not always beneficial; in one study, replacing a phenyl group with a bioisosteric 2-thienyl ring resulted in a complete loss of activity against a particular cell line. nih.gov
The tetrazole ring is a well-established bioisostere for the carboxylic acid group. tandfonline.comresearchgate.net This replacement is advantageous because the tetrazole group is metabolically stable to many biological transformations that carboxylic acids are susceptible to. tandfonline.com It can also increase lipophilicity and bioavailability while reducing side effects. tandfonline.com The tetrazole moiety, like a carboxylic acid, is acidic and can exist as an anion at physiological pH, allowing it to participate in similar ionic interactions with biological targets. nih.gov However, while tetrazoles can form two-point interactions with amidines, similar to carboxylic acids, the stability of this complex is lower. nih.gov In some cases, replacing a tetrazole with other acidic heterocycles like 5-oxo-1,2,4-oxadiazole has led to increased oral bioavailability. nih.gov The transformation of a nitrile group into a tetrazole has been shown to significantly increase the inhibitory activity of compounds against certain parasites. mdpi.com
Role of Heteroatom Interactions (Sulfur and Nitrogen) in Biological Target Binding
The sulfur atom of the thiophene ring and the nitrogen atoms of the tetrazole ring play crucial roles in mediating interactions with biological targets. These heteroatoms can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are fundamental to molecular recognition and binding affinity. acs.orgnih.gov
The sulfur atom in the thiophene ring is an excellent hydrogen bond acceptor, which can enhance drug-receptor interactions. nih.gov The unique electronic properties of thiophene, conferred by the sulfur atom, can improve binding affinity and specificity. rsc.org Thiophene and its derivatives are also capable of forming coordination bonds with metals through the sulfur atom. sci-hub.se
The nitrogen-rich tetrazole ring provides multiple opportunities for hydrogen bonding. acs.org The sp2 hybridized nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the N-H of a 1H-tetrazole can act as a hydrogen bond donor. acs.org The ability of the tetrazole ring to form stable hydrogen bonds with several proton donors and acceptors is often a predominant factor in the binding of active molecules to their biological targets. nih.govmdpi.com Furthermore, the tetrazole ring can participate in π-stacking interactions with aromatic residues in a binding pocket. acs.org
Computational SAR Approaches for Lead Optimization
Computational methods are indispensable tools in modern drug discovery for understanding SAR and guiding lead optimization. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into how chemical structure relates to biological activity.
QSAR studies establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. nih.gov These models can predict the activity of novel compounds and identify the key molecular descriptors that influence potency. nih.gov For example, QSAR models have been successfully developed for tetrazole derivatives to predict their antibacterial activity and acute toxicity. nih.govnih.gov
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor or enzyme. rsc.org This allows for the visualization of key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the target. rsc.org For derivatives of 5-(thiophen-2-yl)-2H-tetrazole, molecular docking has been used to understand their binding affinities and guide the design of new compounds with enhanced biological activity. These computational studies have helped to identify crucial interactions and rationalize the observed SAR data. nih.gov For instance, docking studies of pyrazolyl–thiazole derivatives of thiophene identified key hydrogen bonding and π–π stacking interactions that correlated with their experimental antimicrobial activity. rsc.org
Vi. Advanced Applications in Materials Science and Coordination Chemistry
Role as Ligands in Coordination Chemistry
Tetrazoles, in general, are recognized for their versatility as ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. rsc.orgresearchgate.netresearchgate.net The presence of multiple nitrogen atoms in the tetrazole ring allows for diverse coordination modes. researchgate.netresearchgate.net
The 5-(thiophen-2-yl)-2H-tetrazole ligand can coordinate to metal centers in several ways. The tetrazole moiety typically binds to metal ions in its deprotonated form, acting as a tetrazolate anion. arkat-usa.org Coordination can occur through different nitrogen atoms of the tetrazole ring, such as N1, N2, N3, and N4, leading to the formation of polymeric structures. arkat-usa.org For instance, in some complexes, the 5-substituted tetrazolate anion coordinates through the N2 atom of the heterocycle, while in others, coordination involves the N1 atom. arkat-usa.org
The thiophene (B33073) group can also participate in coordination, although coordination primarily occurs through the nitrogen atoms of the tetrazole ring. The specific coordination mode is influenced by factors such as the metal ion, the solvent system, and the reaction conditions. arkat-usa.org This versatility allows for the construction of coordination polymers with varying dimensionalities, including one-, two-, and three-dimensional frameworks. arkat-usa.orgresearchgate.net For example, the reaction of bis(tetrazol-5-yl)alkanes with Zn(II) and Cd(II) salts has yielded a series of coordination polymers with different structures. arkat-usa.org
A summary of potential coordination modes is presented below:
| Coordination Site | Description |
| Tetrazole Ring (N1, N2, N3, N4) | The primary coordination occurs through the nitrogen atoms of the tetrazole ring, often in a deprotonated state. This can lead to the formation of polynuclear and polymeric structures. arkat-usa.org |
| Thiophene Moiety | The sulfur atom in the thiophene ring can potentially act as a donor atom, although this is less common than coordination through the tetrazole nitrogens. |
Metal complexes incorporating tetrazole-based ligands, including this compound, generally exhibit good thermal and chemical stability. mdpi.com This stability is attributed to the aromaticity of the tetrazole ring system. mdpi.com The formation of stable metal complexes is a key feature of tetrazole ligands in coordination chemistry. rsc.org The incorporation of this compound into polymers and coordination complexes can enhance material properties such as thermal stability.
The reactivity of these metal complexes is an area of ongoing research. The coordinated ligand can influence the catalytic activity of the metal center or participate in subsequent reactions. For example, the electronic properties of the thiophene substituent can modulate the reactivity of the complex.
Potential in Organic Electronics Research
There is growing interest in the application of this compound in the field of organic electronics. Its incorporation into polymers and coordination complexes can enhance material properties like electrical conductivity. This makes it a promising candidate for applications in electronics and nanotechnology. The planar structure of the tetrazole and thiophene rings can facilitate π-π stacking interactions, which are crucial for charge transport in organic electronic materials.
Development of Nitrogen-Rich High-Energy-Density Materials
Tetrazole derivatives are well-known for their high nitrogen content, which makes them attractive for the development of high-energy-density materials (HEDMs). researchgate.netresearchgate.netnih.govuni-muenchen.de These materials have potential applications as explosives and propellants. nih.gov The high nitrogen content leads to a large positive heat of formation, releasing a significant amount of energy upon decomposition, primarily into environmentally benign dinitrogen gas. nih.gov While the primary focus in HEDM research has been on other tetrazole derivatives, the fundamental properties of the tetrazole ring in this compound suggest its potential in this area.
Catalytic Applications in Organic Synthesis
The compound this compound and its derivatives have been explored for their catalytic properties in organic reactions. The tetrazole ring's ability to stabilize transition states makes it useful in facilitating reactions such as cycloadditions and nucleophilic substitutions. The versatility of the tetrazole ring allows for modifications that can tailor its catalytic activity for specific transformations. For instance, tetrazole derivatives have been used as effective organocatalysts. nih.gov In some cases, metal complexes of tetrazoles are used as catalysts. For example, a Cobalt(II) complex has been shown to catalyze the [3+2] cycloaddition of sodium azide (B81097) to nitriles to form 5-substituted 1H-tetrazoles. nih.gov
A notable synthesis method for 5-substituted-1H-tetrazoles, including 5-(thiophen-2-yl)-1H-tetrazole, involves the use of CuSO₄·5H₂O as a catalyst for the cycloaddition reaction of nitriles with sodium azide. scielo.br This highlights the role of metal catalysis in the synthesis of this class of compounds.
Vii. Concluding Remarks and Future Research Perspectives
Current Challenges and Knowledge Gaps in Thiophene-Tetrazole Compound Research
Despite significant progress, several challenges and knowledge gaps persist in the research of thiophene-tetrazole compounds. A primary hurdle lies in synthetic methodologies. Traditional synthesis routes can involve harsh reaction conditions, limited functional group tolerance, and sometimes result in low yields. nih.gov Key challenges include achieving regioselectivity during the cycloaddition reactions to form the tetrazole ring and the often-difficult purification of polar intermediates.
Furthermore, there is a significant knowledge gap concerning the comparative biological activities of the different tetrazole isomers. The alkylation of 5-substituted tetrazoles can produce both 1,5- and 2,5-disubstituted regioisomers, and their pharmacological profiles can differ substantially. researchgate.net Research has shown that for some scaffolds, the 2,5-disubstituted isomers exhibit superior activity and lower cytotoxicity compared to their 1,5-counterparts. researchgate.net A more systematic investigation into the structure-activity relationships (SAR) of these specific isomers of 5-(thiophen-2-yl)tetrazole is needed to guide the rational design of more potent and selective agents. The development of multi-drug resistance in pathogens and cancer cells also presents a continuous challenge, demanding the creation of novel compounds that can overcome these resistance mechanisms. acs.org
Emerging Trends in Synthesis and Biological Evaluation of Hybrid Systems
In response to synthetic challenges, several emerging trends are gaining traction. Modern techniques such as microwave-assisted synthesis are being employed to improve reaction efficiency and reduce reaction times. The use of one-pot multicomponent reactions (MCRs), like the Ugi-azide reaction, is becoming increasingly popular for generating molecular diversity and constructing libraries of complex tetrazole-based compounds efficiently. nih.govbeilstein-journals.org Another significant trend is the move towards green chemistry, exemplified by the exploration of nanomaterial-based catalysts to facilitate the synthesis of tetrazoles under more environmentally benign conditions. nih.gov
In the realm of biological evaluation, the concept of molecular hybridization is a dominant trend. This strategy involves conjugating the thiophene-tetrazole core with other bioactive heterocyclic systems—such as pyrazole, thiazole, pyridine, or quinoline—to create single molecules capable of interacting with multiple biological targets. acs.orgresearchgate.netacs.org This approach aims to enhance therapeutic efficacy, reduce the likelihood of drug resistance, and potentially lower toxicity. acs.orgmdpi.com Evaluation is shifting from broad screening to more targeted assays, including the assessment of specific enzyme inhibition, such as against Dihydrofolate Reductase (DHFR) or tubulin polymerization, which are crucial in cancer and microbial pathologies. acs.orgmdpi.com
Table 1: Emerging Trends in Thiophene-Tetrazole Research
| Trend Category | Description | Key Advantages |
|---|---|---|
| Synthesis | Use of Multicomponent Reactions (MCRs) | High efficiency, molecular diversity, reduced waste. nih.gov |
| Microwave-Assisted Synthesis | Faster reaction times, improved yields. | |
| Green Catalysis (e.g., Nanocatalysts) | Environmentally friendly, avoids hazardous reagents. nih.gov | |
| Metal-Catalyzed C-H Activation | Access to novel and complex hybrid structures. beilstein-journals.org | |
| Biological Evaluation | Molecular Hybridization | Multi-target activity, enhanced efficacy, reduced resistance. acs.orgmdpi.com |
| Targeted Enzyme Inhibition Assays | Elucidation of specific mechanisms of action. acs.org |
Integration of Advanced Computational and Experimental Methodologies for Comprehensive Understanding
The synergy between computational and experimental techniques is becoming indispensable for a deeper understanding of thiophene-tetrazole compounds. In silico methods are now routinely integrated into the research workflow to predict molecular properties and guide experimental design.
Computational Approaches:
Density Functional Theory (DFT): Used to calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This analysis provides insights into the molecule's reactivity, kinetic stability, and potential sites for electrophilic or nucleophilic attack. nih.govbohrium.com
Molecular Docking: This technique simulates the interaction between a ligand (the thiophene-tetrazole derivative) and a biological target (such as an enzyme or receptor). It helps predict binding affinities and modes of interaction, thereby rationalizing observed biological activity and guiding the design of more potent inhibitors. researchgate.netacs.orgnih.gov
ADME/T Predictions: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new compounds, allowing for early-stage deselection of candidates with poor drug-like properties. nih.govresearchgate.net
Hirshfeld Surface Analysis: This method is employed to investigate and visualize intermolecular interactions within the crystal structure of the compounds. researchgate.net
These computational predictions are validated and complemented by experimental data from techniques like FT-IR, NMR, and single-crystal X-ray diffraction, which confirm the synthesized structures. nih.govbohrium.com This integrated approach accelerates the discovery process by prioritizing the synthesis of compounds with the highest probability of success.
Prospects for Novel Derivatization and Targeted Hybrid Compound Design
The future of 5-(thiophen-2-yl)-2H-tetrazole research lies in the rational design of novel derivatives and targeted hybrid compounds. The tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid group, offering similar acidity but with improved metabolic stability and lipophilicity. researchgate.netresearchgate.net This feature will continue to be exploited in drug design to enhance the pharmacokinetic profiles of lead compounds.
Future work will likely focus on:
Systematic Derivatization: Creating libraries of compounds by introducing a wide variety of substituents onto both the thiophene (B33073) and tetrazole rings. This will allow for a thorough exploration of the structure-activity relationship (SAR) to fine-tune activity against specific targets. nih.gov For instance, the introduction of electron-withdrawing groups has been shown to enhance cytotoxic activity in some heterocyclic systems. nih.gov
Targeted Hybridization: The strategic combination of the thiophene-tetrazole scaffold with other pharmacophores will continue to be a fruitful avenue of research. Designing hybrids that target specific biological pathways, such as those involved in cancer cell proliferation or microbial survival, is a key prospect. beilstein-journals.orgacs.orgmdpi.com
Advanced Scaffolds: Moving beyond simple hybrids to create more complex, fused heterocyclic systems incorporating the thiophene and tetrazole motifs. Recent work on fused thieno[2,3-e]tetrazolo[1,5-a]pyridine derivatives demonstrates the potential of this approach for discovering lead compounds with novel activities. mdpi.com
The continued development of efficient synthetic methods combined with advanced computational and biological evaluation techniques will undoubtedly unlock the full potential of thiophene-tetrazole compounds in medicine and beyond.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Q & A
Q. What synthetic methodologies are effective for introducing the thiophene moiety into tetrazole derivatives?
The synthesis of 5-(thiophen-2-yl)-2H-tetrazole derivatives typically involves cycloaddition reactions or functionalization of pre-formed tetrazole cores. For example, microwave-assisted synthesis has been employed to enhance reaction efficiency, as seen in the preparation of 3-(alkylthio)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-4-amines under controlled temperature and solvent conditions . Catalytic systems like PEG-400 with Bleaching Earth Clay (pH 12.5) have also been used to facilitate thioether bond formation in related tetrazole-thiophene hybrids, achieving yields >75% . Key challenges include regioselectivity in cycloadditions and purification of polar intermediates.
Q. How can spectroscopic techniques (IR, NMR) validate the structure of this compound derivatives?
- IR Spectroscopy : The thiophene ring exhibits characteristic C–S stretching vibrations at 600–700 cm⁻¹, while tetrazole C=N stretches appear near 1600 cm⁻¹ .
- ¹H NMR : Protons on the thiophene ring resonate at δ 6.8–7.5 ppm, and tetrazole NH protons (if unsubstituted) appear as broad singlets around δ 13–14 ppm .
- ¹³C NMR : The tetrazole carbon (C-5) typically resonates at δ 150–160 ppm, with thiophene carbons at δ 120–140 ppm . Computational validation via DFT (e.g., B3LYP/6-31G*) can further confirm bond angles and charge distribution .
Advanced Research Questions
Q. What crystallographic tools are recommended for resolving structural ambiguities in tetrazole-thiophene hybrids?
- SHELX Suite : For small-molecule refinement, SHELXL enables high-precision modeling of displacement parameters and hydrogen bonding networks, critical for analyzing tautomeric forms of tetrazoles .
- Mercury Software : Visualization of π-π stacking between thiophene and tetrazole rings (3.5–4.0 Å distances) and hydrogen-bonded dimers can be achieved using Mercury’s overlay and morphometry tools .
- ORTEP-III : For generating thermal ellipsoid plots, ORTEP-III helps visualize anisotropic displacement, particularly in cases of disorder in the thiophene substituents .
Q. How can computational methods complement experimental data in studying electronic properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For this compound, HOMO localization on the thiophene ring suggests electrophilic substitution sites, while LUMO resides on the tetrazole, guiding nucleophilic attack studies . TD-DFT can simulate UV-Vis spectra, correlating with experimental λ_max values (e.g., 270–290 nm in acetonitrile) .
Q. What protocols are recommended for evaluating biological activity while ensuring reproducibility?
- Cytotoxicity Assays : Use SRB (sulforhodamine B) assays with human cancer cell lines (e.g., MCF-7, HEPG-2). Maintain cells in RPMI-1640 medium with 5% FBS and test compounds at 1–100 µM concentrations for 48 hours. Normalize results against controls (e.g., DMSO <0.5% v/v) .
- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism). Include reference agents like CHS-828 for comparative analysis .
Q. What safety protocols are critical when handling energetic tetrazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
